N-(2-methoxyphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-{5-OXO-3-PHENYL-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound features a triazoloquinazoline core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-2-{5-OXO-3-PHENYL-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-2-{5-OXO-3-PHENYL-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{5-OXO-3-PHENYL-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes critical for the survival of microorganisms, thereby exhibiting its antimicrobial and antitubercular effects . The anti-HIV activity is attributed to its ability to interfere with the replication process of the virus .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives such as:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. N-(2-METHOXYPHENYL)-2-{5-OXO-3-PHENYL-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}ACETAMIDE is unique due to its specific methoxy and phenyl substitutions, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C24H19N5O3 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-oxo-3-phenyltriazolo[1,5-a]quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C24H19N5O3/c1-32-20-14-8-6-12-18(20)25-21(30)15-28-23-22(16-9-3-2-4-10-16)26-27-29(23)19-13-7-5-11-17(19)24(28)31/h2-14H,15H2,1H3,(H,25,30) |
InChI Key |
HRWGNWJCOLXOFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(N=NN3C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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